2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and inhibition.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- 2-tert-butyl-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- 2-tert-butyl-5-(4-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
Uniqueness
2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
2-tert-butyl-5-(4-chlorophenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-16(2,3)15-18-13-12(14(19)20-15)11(8-21-13)9-4-6-10(17)7-5-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGFZDLWQPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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